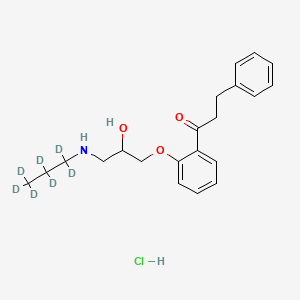

Propafenone (D7 hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propafenone (D7 hydrochloride) is an antiarrhythmic drug . It is supplied in scored, film-coated tablets for oral administration . It is used in certain situations to prevent serious heart rhythm disorders .

Synthesis Analysis

Propafenone hydrochloride was synthesized from phenol and acetic anhydride by esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction to give 2′-hydroxydihydrochalcone, which was subjected to etherification with epichlorohydrin, amination with n-propylamine, and HCl salt formation . Another method involves the synthesis of dual emissive carbon dots (DECDs) through one-step solvothermal treatment with m-aminophenol and citric acid .Molecular Structure Analysis

The molecular formula of Propafenone (D7 hydrochloride) is C21H28ClNO3 . It has a molecular weight of 384.9 g/mol .Chemical Reactions Analysis

In the presence of Propafenone, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased . This indicates that Propafenone can interact with other substances and affect their fluorescence properties .Physical And Chemical Properties Analysis

Propafenone (D7 hydrochloride) has a molecular weight of 384.9 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 11 .Aplicaciones Científicas De Investigación

Stereoselective Effects on Cardiovascular Activity : Propafenone exhibits different β-blocking actions but equal effects on sodium channel-dependent antiarrhythmic class 1 activity. It suggests that optically pure (R)-propafenone hydrochloride could provide specific antiarrhythmic class 1 therapy with reduced β-blocking side effects compared to the current racemic mixture (Stoschitzky et al., 1990).

Peripheral Neuropathy : Propafenone hydrochloride, when used for ventricular arrhythmias, has been associated with peripheral neuropathy, a condition that resolved after discontinuing the drug (Galasso et al., 1995).

Suppression of Chronic Stable Ventricular Arrhythmias : Propafenone has been shown to significantly reduce ventricular ectopic activity, indicating its efficacy in the treatment of chronic stable ventricular arrhythmias (Schamroth et al., 1985).

Gross Hematuria : There's a probable association between gross hematuria and propafenone therapy, as indicated by case reports and literature reviews (Chen et al., 2019).

Chemical Synthesis : Propafenone hydrochloride has been synthesized from phenol and acetic anhydride, with an overall yield of 25% (Xiuzhen et al., 2009).

Effects on Intracellular Calcium and Ventricular Fibrillation : Propafenone affects intracellular calcium and left ventricular performance, showing a dose-dependent depressive effect on left ventricular function (Stefenelli et al., 1992).

Liver Function Test Impairment : Cholestasis, a rare side effect of propafenone, has been observed, generally accompanied by clinical symptoms and reversible upon discontinuation of the treatment (Arinzon & Fridman, 2001).

Antimalarial Lead Optimization : Propafenone analogues have been developed to address its cardiac ion channel and pharmacokinetic liabilities, showing potent inhibition of drug-sensitive and drug-resistant strains of Plasmodium falciparum, which causes malaria (Lowes et al., 2011).

Visual Hallucination Side Effect : Propafenone hydrochloride can cause various side effects, including visual hallucinations, especially at therapeutic doses (Korkmaz et al., 2016).

Extended Release Drug Delivery System : Extended release formulations of Propafenone Hydrochloride have been developed using release retarding agents, offering a more consistent plasma level concentration and bioavailability (Pawar et al., 2011).

Safety And Hazards

Propafenone may cause a new or worsening heartbeat pattern . It should not be used if you have heart failure, Brugada syndrome, sick sinus syndrome, AV block (without a pacemaker), severe low blood pressure, very slow heartbeats, a severe electrolyte imbalance, shortness of breath, or if you recently had a heart attack .

Propiedades

IUPAC Name |

1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2,14D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-YYEJEILISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propafenone (D7 hydrochloride) | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

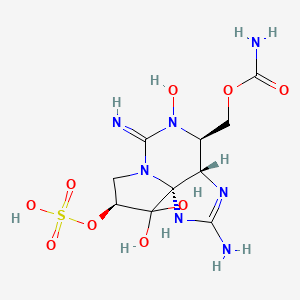

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

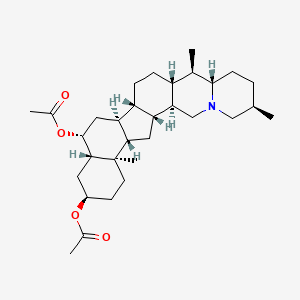

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)